5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
The synthesis of 5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate hydrazine derivatives with β-dicarbonyl compounds, followed by cyclization and subsequent functionalization . One common method involves the reaction of 5-phenyl-1H-pyrazole-4-carbaldehyde with thiourea under acidic conditions to yield the desired product . Industrial production methods may employ similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of key enzymes and signaling pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. The compound also interacts with molecular targets such as epidermal growth factor receptor (EGFR) and protein tyrosine kinases, disrupting their normal function and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar compounds to 5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can enhance their potency and selectivity as enzyme inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and makes it a valuable lead compound for drug development.
Properties
IUPAC Name |
5-phenyl-6-sulfanylidene-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS/c16-10-8-6-12-14-9(8)13-11(17)15(10)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUVWHRAFOQZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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